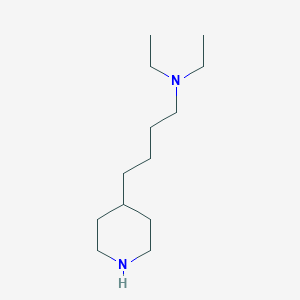

4-Piperidinebutanamine, N,N-diethyl-

Description

4-Piperidinebutanamine, N,N-diethyl- (chemical formula: C₁₃H₂₈N₂) is a tertiary amine derivative featuring a piperidine ring substituted with a butanamine chain and N,N-diethyl groups. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bond acceptor (HBA) capacity, which influence its biological activity and pharmacokinetic profile. The compound is structurally related to piperidine-based pharmacophores, which are prevalent in medicinal chemistry due to their versatility in receptor interactions .

Properties

CAS No. |

122374-02-1 |

|---|---|

Molecular Formula |

C13H28N2 |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N,N-diethyl-4-piperidin-4-ylbutan-1-amine |

InChI |

InChI=1S/C13H28N2/c1-3-15(4-2)12-6-5-7-13-8-10-14-11-9-13/h13-14H,3-12H2,1-2H3 |

InChI Key |

PCDGHYIREOOHMR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCC1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl vs. N-Pyrrolidino/Piperidinyl Analogues

- Nitazene Derivatives: In opioid receptor studies, replacing N,N-diethyl groups with N-pyrrolidino or N-piperidinyl rings alters potency. For example: N-Pyrrolidino analogues (e.g., N-pyrrolidino etonitazene) often exhibit equal or higher potency than N,N-diethyl counterparts . N-Piperidinyl analogues generally show reduced activity. For instance, N-piperidinyl metonitazene is ~20x less potent than its N,N-diethyl equivalent. Exceptions exist, such as 4'-OH nitazene, where the piperidinyl variant matches diethyl potency . SAR Insight: The steric bulk of piperidine may hinder receptor binding, while pyrrolidine's smaller ring size enhances affinity.

Thiourea Antiplatelet Agents

- N,N-Diethyl Group Role : In thiourea derivatives, combining the HBA N,N-diethyl group with hydrophobic chains (e.g., compounds 3d , 3i ) enhances antiplatelet activity by mimicking arachidonic acid's hydrophobic tail .

- Comparison to Other Substituents : Co-substitutions with aliphatic chains (e.g., isothiocyanate-derived) improve activity, suggesting that diethyl groups balance lipophilicity and HBA capacity better than bulkier or polar substituents .

Impact on Antimicrobial Activity

- Polar Substituent Detriment : Substituting aromatic rings with N,N-dimethyl or N,N-diethyl groups reduces antimicrobial efficacy against Bacillus subtilis and Staphylococcus aureus. For example, fluorinated β-nitrostyrenes with diethyl groups exhibit lower activity due to increased polarity, as evidenced by reduced KD values .

Receptor Binding Affinity

- δ-Opioid Receptor Agonists : N,N-Diethyl(piperidinylbenzyl)benzamides (e.g., compound 6a ) bind strongly to δ receptors (Ki < 10 nM). Piperazinyl analogues (e.g., 3a ) show similar affinity, but piperidinylidenebenzyl derivatives (e.g., 5a ) are less potent, highlighting the diethyl group's role in stabilizing receptor interactions .

Pharmacological and Legal Implications

- Synthetic Cathinones: N,N-Diethyl hexedrone, a stimulant, is structurally analogous to pentedrone and hexedrone.

Key Research Findings

- Steric and Electronic Factors : N,N-Diethyl groups optimize lipophilicity and HBA capacity, critical for receptor binding in antiplatelet and opioid agents. Bulkier substituents (e.g., piperidinyl) often reduce potency due to steric hindrance .

- Polarity Trade-offs : While diethyl groups enhance drug-receptor interactions in some contexts, they can detrimentally increase polarity in antimicrobials, reducing membrane penetration .

- Legal Considerations: Substituent modifications (e.g., alkyl chain length) influence scheduling status, as seen in cathinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.